
1-Methyl-3-phenylpiperazine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-phenylpiperazine-2,5-dione is a heterocyclic organic compound with the molecular formula C11H12N2O2 It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions
准备方法
Synthetic Routes and Reaction Conditions
1-Methyl-3-phenylpiperazine-2,5-dione can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Another method involves the Ugi reaction, a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form a piperazine-2,5-dione derivative. This reaction is often catalyzed by trimethylsilyl trifluoromethanesulfonate (TMSOTf) and can be followed by a post-transformation step to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
化学反应分析
Types of Reactions
1-Methyl-3-phenylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
1-Methyl-3-phenylpiperazine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of materials with specific properties, such as polymers and coatings
作用机制
The mechanism of action of 1-Methyl-3-phenylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
1-Methylpiperazine: A simpler derivative with a single methyl group.
1-Phenylpiperazine: Contains a phenyl group but lacks the additional methyl group.
2-Methylpiperazine: Similar structure with a methyl group at a different position.
Uniqueness
1-Methyl-3-phenylpiperazine-2,5-dione is unique due to the presence of both a methyl and a phenyl group, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile building block in organic synthesis and its efficacy in various applications .
属性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
1-methyl-3-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C11H12N2O2/c1-13-7-9(14)12-10(11(13)15)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,12,14) |
InChI 键 |
BKAMTPMNNOFELM-UHFFFAOYSA-N |
规范 SMILES |
CN1CC(=O)NC(C1=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-tert-Butyl-1,3-oxazol-2-yl)methyl]piperidine](/img/structure/B13222391.png)
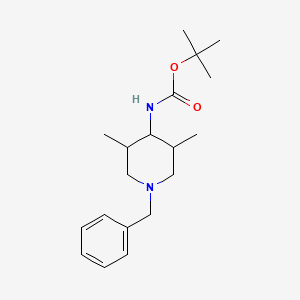
![Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B13222401.png)
![[2-(Piperazin-1-yl)acetyl]urea](/img/structure/B13222406.png)

![7,7-Dimethyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13222410.png)
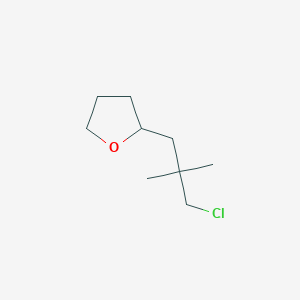
![4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine](/img/structure/B13222428.png)
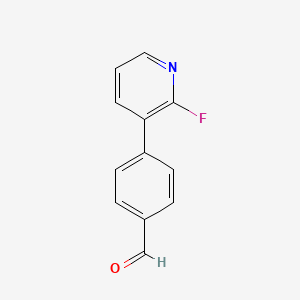
![4-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-5-azaspiro[2.3]hexane](/img/structure/B13222441.png)
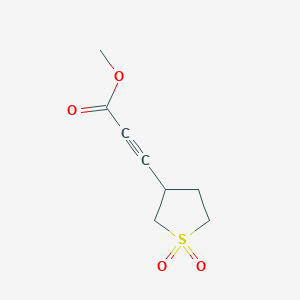
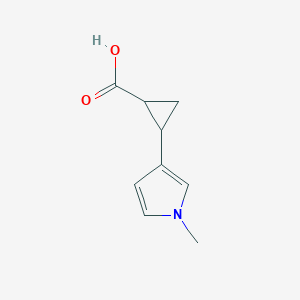
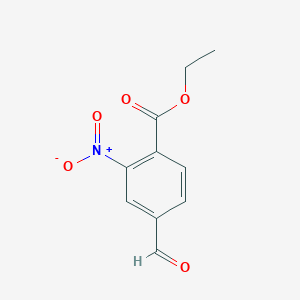
![4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride](/img/structure/B13222463.png)
